

An In-depth Technical Guide to 2-Bromo-1-(4-tert-butylphenyl)ethanone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-Bromo-1-(4-tert-butylphenyl)ethanone
Cat. No.:	B029356

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CAS Number: 38047-38-0

Synonyms: 2-Bromo-4'-tert-butylacetophenone, α -Bromo-4-tert-butylacetophenone

Introduction

2-Bromo-1-(4-tert-butylphenyl)ethanone is an α -brominated ketone derivative of 4'-tert-butylacetophenone. This compound serves as a crucial intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other specialty chemicals. Its chemical structure, featuring a reactive bromine atom adjacent to a carbonyl group, makes it a versatile building block for introducing the 4-tert-butylphenacyl moiety into various molecular scaffolds. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications for researchers and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of **2-Bromo-1-(4-tert-butylphenyl)ethanone** is presented in the table below. It is important to note that while CAS number 38047-38-0 is used, some commercial suppliers may list this compound under CAS number 30095-47-7.

Property	Value	Reference
CAS Number	38047-38-0	-
Alternate CAS	30095-47-7	[1]
Molecular Formula	C ₁₂ H ₁₅ BrO	[1]
Molecular Weight	255.15 g/mol	[1]
Appearance	Off-white to pale yellow solid	General observation for similar compounds
Boiling Point	305.8 °C at 760 mmHg (Predicted)	-
Density	1.27 g/cm ³ (Predicted)	-
Melting Point	Not available	-
Solubility	Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate.	General chemical knowledge

Synthesis

The synthesis of **2-Bromo-1-(4-tert-butylphenyl)ethanone** is typically a two-step process, starting from tert-butylbenzene. The first step involves the Friedel-Crafts acylation of tert-butylbenzene to yield 4'-tert-butylacetophenone. The subsequent step is the α -bromination of the ketone.

Synthesis of 4'-tert-butylacetophenone

A common method for the synthesis of 4'-tert-butylacetophenone is the Friedel-Crafts acylation of tert-butylbenzene with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.[\[2\]](#)

Experimental Protocol:

- To a stirred suspension of anhydrous aluminum chloride (3.85 mol) in 2 L of carbon tetrachloride, add acetyl chloride (3.85 mol) dropwise over 1 hour, maintaining the

temperature below 10°C.[2]

- Following the addition, add tert-butylbenzene (3.5 mol) to the reaction mixture over 3 hours, ensuring the temperature is kept below 5°C.[2]
- After the addition is complete, allow the mixture to stir for an additional hour without cooling. [2]
- Pour the reaction mixture into a mixture of 500 mL of water, 1.7 kg of ice, and 150 mL of 35% hydrochloric acid.[2]
- Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to obtain crude 4'-tert-butylacetophenone.
- Purify the product by vacuum distillation.

α-Bromination of 4'-tert-butylacetophenone

The α-bromination of 4'-tert-butylacetophenone introduces a bromine atom at the carbon adjacent to the carbonyl group. Several brominating agents can be employed for this transformation. Below is a general protocol based on methods used for similar acetophenone derivatives.[3][4]

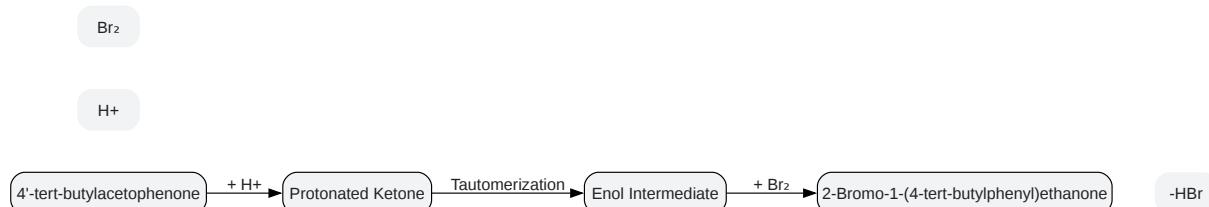
Experimental Protocol:

- Dissolve 4'-tert-butylacetophenone (1.0 eq) in a suitable solvent, such as glacial acetic acid or methanol.[3][4]
- Add the brominating agent (1.0-1.1 eq), such as elemental bromine or pyridine hydrobromide perbromide, dropwise to the solution at a controlled temperature (e.g., 0-10°C).[3]
- Stir the reaction mixture at room temperature or with gentle heating (e.g., up to 90°C, depending on the chosen brominating agent and solvent) and monitor the reaction progress by thin-layer chromatography (TLC).[3]
- Once the reaction is complete, pour the mixture into cold water to precipitate the product.

- Collect the solid by filtration, wash with water to remove any remaining acid, and dry.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to obtain pure **2-Bromo-1-(4-tert-butylphenyl)ethanone**.

Reaction Mechanism and Synthetic Workflow

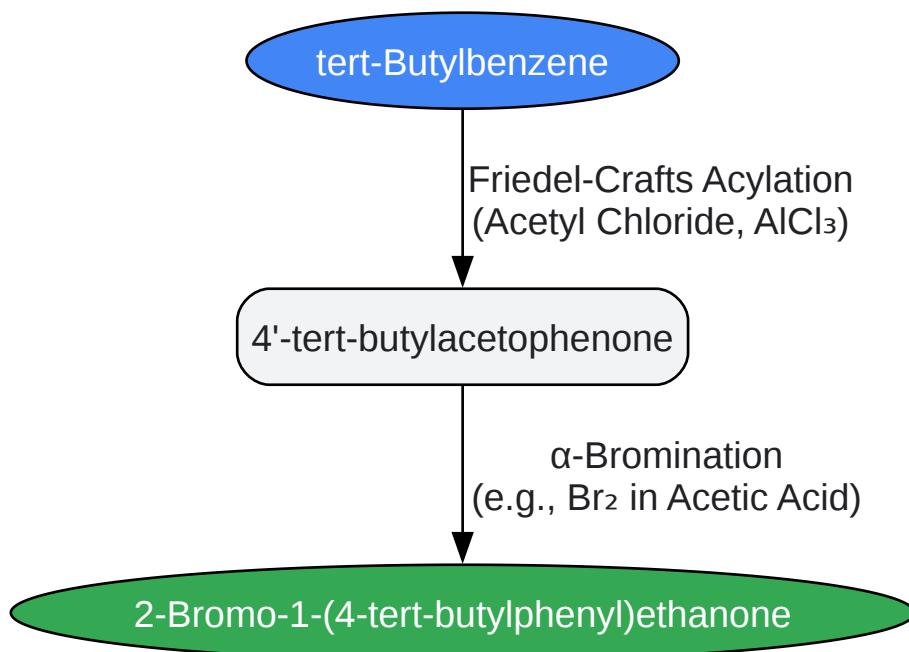
The α -bromination of ketones like 4'-tert-butylacetophenone in acidic conditions proceeds through an enol intermediate. The carbonyl oxygen is first protonated, increasing the acidity of the α -protons. Tautomerization then leads to the formation of an enol, which acts as a nucleophile and attacks the electrophilic bromine.



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Caption: Acid-catalyzed α -bromination mechanism of 4'-tert-butylacetophenone.

The overall synthetic workflow from tert-butylbenzene to the final product is a straightforward two-step process that is scalable and utilizes common laboratory reagents.



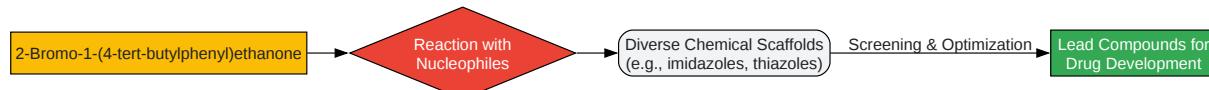
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Caption: Synthetic workflow for **2-Bromo-1-(4-tert-butylphenyl)ethanone**.

Applications in Drug Discovery and Development

While **2-Bromo-1-(4-tert-butylphenyl)ethanone** itself is not known to have direct biological activity, it is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. α -Halo ketones are versatile electrophiles that can react with a wide range of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds. This reactivity is leveraged in the construction of various heterocyclic and carbocyclic systems that form the core of many drug candidates.

For instance, similar α -bromoacetophenone derivatives are used in the synthesis of compounds targeting a variety of biological pathways, including those involved in inflammation, cancer, and infectious diseases. The 4-tert-butylphenyl group is a common substituent in medicinal chemistry, often used to enhance binding affinity to target proteins by occupying hydrophobic pockets.



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Caption: Role as a key intermediate in medicinal chemistry.

Safety and Handling

2-Bromo-1-(4-tert-butylphenyl)ethanone is expected to be a hazardous substance, similar to other α -bromo ketones. Appropriate safety precautions must be taken when handling this compound.

Hazard Category	Description	Precautionary Measures
Skin Corrosion/Irritation	Causes skin irritation. May cause severe skin burns.	Wear protective gloves, clothing, and eye/face protection. Wash skin thoroughly after handling.
Eye Damage/Irritation	Causes serious eye irritation or damage.	Wear eye/face protection. If in eyes, rinse cautiously with water for several minutes.
Respiratory Irritation	May cause respiratory irritation.	Avoid breathing dust/fumes. Use only in a well-ventilated area.
General Handling	-	Do not get in eyes, on skin, or on clothing. Keep container tightly closed in a dry and well-ventilated place.

For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Spectral Data (Predicted)

While experimental spectra are not readily available in the public domain, the expected spectral characteristics can be predicted based on the structure.

Technique	Expected Features
¹ H NMR	<ul style="list-style-type: none">- Singlet for the -CH₂Br protons (around 4.4-4.7 ppm).- Aromatic protons as two doublets in the range of 7.5-8.0 ppm.- Singlet for the tert-butyl protons (around 1.3 ppm).
¹³ C NMR	<ul style="list-style-type: none">- Carbonyl carbon signal (around 190 ppm).Signal for the -CH₂Br carbon (around 30-35 ppm).- Aromatic carbon signals.- Signals for the tert-butyl group carbons.
IR (Infrared)	<ul style="list-style-type: none">- Strong C=O stretching vibration (around 1680-1700 cm⁻¹).- C-Br stretching vibration.- Aromatic C-H and C=C stretching vibrations.
MS (Mass Spectrometry)	<ul style="list-style-type: none">- Molecular ion peak (M⁺) and M+2 peak with approximately equal intensity, characteristic of a bromine-containing compound.

Conclusion

2-Bromo-1-(4-tert-butylphenyl)ethanone is a key synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. Its straightforward synthesis and versatile reactivity make it an important building block for the creation of novel molecules. Researchers and drug development professionals can utilize this compound to access a wide range of derivatives, facilitating the exploration of new chemical space in the quest for new therapeutic agents. Proper handling and safety precautions are essential when working with this and related α -halo ketones.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Bromo-1-(4-tert-butylphenyl)ethanone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b029356#2-bromo-1-4-tert-butylphenyl-ethanone-cas-number-38047-38-0]

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